![molecular formula C14H11N3OS B2572097 N-(4-甲基吡啶-3-基)苯并[d]噻唑-2-甲酰胺 CAS No. 2320209-81-0](/img/structure/B2572097.png)

N-(4-甲基吡啶-3-基)苯并[d]噻唑-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

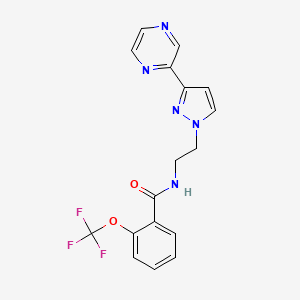

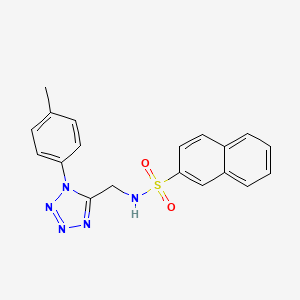

N-(4-methylpyridin-3-yl)benzo[d]thiazole-2-carboxamide, also known as MBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBT is a heterocyclic compound that consists of a benzothiazole ring and a pyridine ring, and it has been synthesized using various methods.

科学研究应用

癌症治疗应用

含环胺的苯并咪唑甲酰胺 PARP 抑制剂在癌症治疗中显示出巨大的潜力。一种名为 ABT-888 的化合物对 PARP-1 和 PARP-2 酶表现出优异的效力,在治疗癌症的人体临床试验中显示出前景 (Penning 等,2009)。另一项研究揭示了一种抑制锌指蛋白 PARP-1 的金(III)配合物,对人癌细胞表现出抗增殖作用,突出了金基抗癌剂的潜力 (Citta 等,2016)。

抗菌应用

噻唑吡啶衍生的杂环杂化物的单锅合成对金黄色葡萄球菌和枯草芽孢杆菌表现出中等的细菌生长抑制作用,展示了此类化合物作为抗菌剂的潜力 (Karuna 等,2021)。此外,N-(噻唑-2-基)苯甲酰胺衍生物作为一类新型超分子凝胶剂的合成强调了非共价相互作用在抗菌应用中的作用 (Yadav & Ballabh,2020)。

材料科学与化学

高效合成羟基取代的 2-氨基苯并[d]噻唑-6-羧酸衍生物作为药物发现中的新构件,为围绕所研究分子作为所选靶标的配体的未来化学空间探索奠定了基础 (Durcik 等,2020)。此外,TEMPO 催化的电化学 C-H 硫化以从硫酰胺合成苯并噻唑和噻唑吡啶提供了一种无金属无试剂的均匀合成方法,突出了此类工艺在有机材料开发中的重要性 (Qian 等,2017)。

作用机制

Target of Action

It is structurally similar to imatinib , which is known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions.

Mode of Action

Given its structural similarity to imatinib , it may bind to an inactive domain of its target enzyme, inhibiting its activity . This inhibition could result in changes to the cellular functions that the enzyme is involved in.

Biochemical Pathways

If it acts similarly to imatinib , it may affect pathways involving tyrosine kinases. These pathways could include signal transduction pathways that regulate cell growth and division.

Result of Action

If it acts similarly to Imatinib , it may inhibit the activity of tyrosine kinases, potentially affecting cell growth and division.

属性

IUPAC Name |

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-6-7-15-8-11(9)16-13(18)14-17-10-4-2-3-5-12(10)19-14/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZZSQIADDNWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572021.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2572027.png)

![2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572033.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2572034.png)

![3,5-dimethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2572035.png)